Cas no 1337821-76-7 (3-(3-phenoxyphenyl)methylpyrrolidine)

3-(3-phenoxyphenyl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-phenoxyphenyl)methylpyrrolidine
- 1337821-76-7
- EN300-1870881
- AKOS013760215
- 3-[(3-phenoxyphenyl)methyl]pyrrolidine
-
- インチ: 1S/C17H19NO/c1-2-6-16(7-3-1)19-17-8-4-5-14(12-17)11-15-9-10-18-13-15/h1-8,12,15,18H,9-11,13H2
- InChIKey: NACMXYSNMDPHPN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC(=C1)CC1CNCC1
計算された属性
- 精确分子量: 253.146664230g/mol
- 同位素质量: 253.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 21.3Ų
3-(3-phenoxyphenyl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870881-0.1g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1870881-10.0g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1870881-1g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1870881-5g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1870881-0.25g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1870881-2.5g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1870881-0.5g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1870881-5.0g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1870881-1.0g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1870881-0.05g |
3-[(3-phenoxyphenyl)methyl]pyrrolidine |
1337821-76-7 | 0.05g |
$707.0 | 2023-09-18 |
3-(3-phenoxyphenyl)methylpyrrolidine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-(3-phenoxyphenyl)methylpyrrolidineに関する追加情報
Comprehensive Overview of 3-(3-phenoxyphenyl)methylpyrrolidine (CAS No. 1337821-76-7): Properties, Applications, and Industry Insights
The compound 3-(3-phenoxyphenyl)methylpyrrolidine (CAS No. 1337821-76-7) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research. With its unique pyrrolidine backbone and phenoxyphenyl substituent, this structure exhibits potential for modulating biological activity, making it a subject of interest for drug discovery and material science applications.
In recent years, the demand for pyrrolidine derivatives has surged due to their versatility in medicinal chemistry. Researchers frequently search for "3-(3-phenoxyphenyl)methylpyrrolidine synthesis" or "CAS 1337821-76-7 applications," reflecting the compound's growing relevance. Its structural features enable interactions with various biological targets, particularly in central nervous system (CNS) drug development, where N-heterocyclic compounds play pivotal roles.
The phenoxy-phenyl moiety in this compound contributes to enhanced lipophilicity, a property often queried as "lipophilicity of pyrrolidine derivatives" in scientific databases. This characteristic improves membrane permeability, a critical factor in bioavailability—a trending topic in AI-driven drug design platforms. Computational chemists increasingly combine quantum mechanics calculations with machine learning to predict the behavior of such functionalized pyrrolidines.
From a synthetic chemistry perspective, 1337821-76-7 exemplifies modern C-H activation strategies, a hot search term in organic chemistry forums. The compound's production typically involves palladium-catalyzed cross-coupling reactions, aligning with the pharmaceutical industry's shift toward green chemistry principles. Environmental consciousness has made "sustainable synthesis of heterocycles" a frequently researched topic, positioning this compound as a case study in efficient molecular construction.
Analytical characterization of 3-(3-phenoxyphenyl)methylpyrrolidine employs advanced techniques like LC-MS and NMR spectroscopy—methods commonly searched alongside "pyrrolidine structure elucidation." The compound's stability under various pH conditions (another frequently investigated parameter) makes it suitable for formulation studies, particularly in prodrug development, a trending area in precision medicine.
In material science applications, researchers exploring "polymeric additives with nitrogen heterocycles" have examined this compound's potential as a building block for functional materials. Its aromatic systems and tertiary nitrogen atom offer opportunities for creating advanced photoactive materials, connecting to the booming field of organic electronics. Such interdisciplinary applications demonstrate why "multi-functional pyrrolidine derivatives" remains a high-volume search phrase across scientific literature databases.
The patent landscape surrounding CAS 1337821-76-7 reveals growing intellectual property activity, particularly in kinase inhibitor formulations—a dominant theme in recent cancer therapy research. This aligns with frequent queries about "small molecule modulators of protein-protein interactions," highlighting the compound's relevance in targeted therapy development. Its structural flexibility allows for diverse analog synthesis, addressing another common search theme: "scaffold hopping in medicinal chemistry."
Quality control protocols for 3-(3-phenoxyphenyl)methylpyrrolidine production emphasize chiral purity analysis, reflecting industry concerns about stereochemistry in bioactive compounds. This connects to the popular search term "enantioselective synthesis of nitrogen heterocycles," as regulatory agencies increasingly demand stereochemical characterization of pharmaceutical intermediates. The compound's potential as a chiral auxiliary or ligand in asymmetric synthesis further enhances its scientific value.
Emerging studies investigate the compound's metabolic stability—a key parameter in drug discovery frequently searched alongside "in vitro ADME properties of heterocycles." Such research supports the development of second-generation drug candidates, particularly in neurological disorders where blood-brain barrier penetration is crucial. These investigations often appear in discussions about "CNS drug design strategies," demonstrating the compound's alignment with current therapeutic challenges.
From a commercial perspective, suppliers increasingly list 1337821-76-7 in catalogs of pharmaceutical building blocks, responding to market demand for diverse heterocyclic compounds. The pricing trends and availability of such specialty chemicals frequently appear in industry reports, reflecting their strategic importance in contract research organizations and academic laboratories worldwide.
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